Vinylene Carbonate-13C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

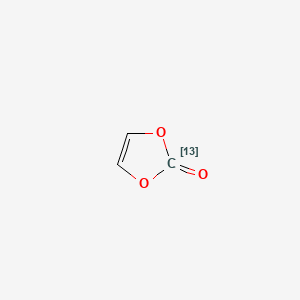

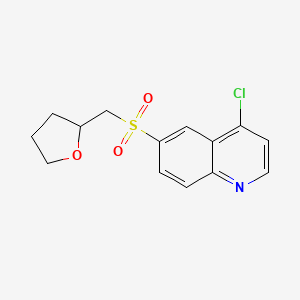

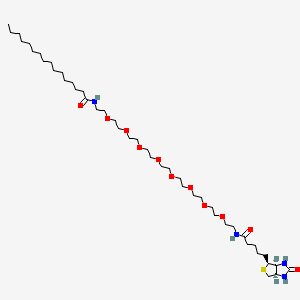

Vinylene Carbonate-13C is a labeled variant of vinylene carbonate, a cyclic organic compound with the chemical formula C3H2O3. The “13C” label indicates that the compound contains the carbon-13 isotope, which is often used in nuclear magnetic resonance (NMR) spectroscopy for tracing and studying molecular structures. Vinylene carbonate itself is known for its applications in various fields, including as an electrolyte additive in lithium-ion batteries due to its ability to stabilize the electrode/electrolyte interface .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Vinylene Carbonate-13C can be synthesized through several methods. One common approach involves the use of ethylene carbonate as a starting material. The synthesis typically involves a two-step process:

Photochlorination: Ethylene carbonate undergoes photochlorination with chlorine or sulfuryl chloride at 60-70°C to produce monochloroethylene carbonate.

Dehydrochlorination: The monochloroethylene carbonate is then subjected to dehydrochlorination using a base such as triethylamine, resulting in the formation of vinylene carbonate.

Industrial Production Methods

Industrial production of vinylene carbonate often involves optimizing the chlorination conditions to suppress the formation of by-products and employing gentle purification processes to obtain highly pure vinylene carbonate. Techniques such as thin-film evaporation, fractional recrystallization, and zone melting are used to purify the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Vinylene Carbonate-13C undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(vinylene carbonate).

Ring-Opening Reactions: Base-driven ring-opening reactions can occur, leading to the formation of different products.

Cycloadditions: It acts as a dienophile in Diels-Alder reactions and other cycloadditions.

Common Reagents and Conditions

Bases: Triethylamine is commonly used in dehydrochlorination reactions.

Major Products

Poly(vinylene carbonate): Formed through polymerization.

Various Organic Compounds: Formed through ring-opening and cycloaddition reactions.

Wissenschaftliche Forschungsanwendungen

Vinylene Carbonate-13C has a wide range of scientific research applications:

Chemistry: Used as a monomer in polymerization reactions and as a dienophile in cycloadditions.

Biology: Utilized in NMR spectroscopy for studying molecular structures due to the presence of the carbon-13 isotope.

Medicine: Employed in the synthesis of prodrugs such as olmesartan medoxomil and azilsartan medoxomil.

Industry: Used as an electrolyte additive in lithium-ion batteries to enhance stability and performance.

Wirkmechanismus

Vinylene Carbonate-13C exerts its effects through various mechanisms:

Electrolyte Additive: In lithium-ion batteries, it stabilizes the electrode/electrolyte interface by forming a solid electrolyte interphase (SEI) layer, which enhances battery performance and longevity.

Polymerization: The activated double bond in vinylene carbonate facilitates polymerization reactions, leading to the formation of poly(vinylene carbonate).

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethylene Carbonate: A saturated cyclic carbonate used as a starting material for vinylene carbonate synthesis.

Propylene Carbonate: Another cyclic carbonate with similar applications in batteries and as a solvent.

Dimethyl Carbonate: A linear carbonate used as a solvent and reagent in organic synthesis.

Uniqueness

Vinylene Carbonate-13C is unique due to its unsaturated nature and the presence of the carbon-13 isotope. This makes it particularly valuable in NMR spectroscopy and in applications where the reactivity of the double bond is advantageous .

Eigenschaften

Molekularformel |

C3H2O3 |

|---|---|

Molekulargewicht |

87.04 g/mol |

IUPAC-Name |

(213C)1,3-dioxol-2-one |

InChI |

InChI=1S/C3H2O3/c4-3-5-1-2-6-3/h1-2H/i3+1 |

InChI-Schlüssel |

VAYTZRYEBVHVLE-LBPDFUHNSA-N |

Isomerische SMILES |

C1=CO[13C](=O)O1 |

Kanonische SMILES |

C1=COC(=O)O1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate](/img/structure/B13848791.png)

![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride](/img/structure/B13848836.png)

![2-Butan-2-yl-4-[4-[4-[4-[[2-(chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13848838.png)